2-Iodo-N,6-dimethylbenzamide
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Overview
Description
2-Iodo-N,6-dimethylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of iodine and methyl groups in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N,6-dimethylbenzamide typically involves the iodination of N,6-dimethylbenzamide. One common method is the direct iodination of N,6-dimethylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N,6-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding N,6-dimethylbenzamide.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products like N,6-dimethylbenzamide derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products like N,6-dimethylbenzoic acid or N,6-dimethylbenzaldehyde.
Reduction Reactions: N,6-dimethylbenzamide.
Scientific Research Applications
2-Iodo-N,6-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-N,6-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzamide: Lacks the methyl groups present in 2-Iodo-N,6-dimethylbenzamide.
2-Iodo-N-phenylbenzamide: Contains a phenyl group instead of the methyl groups.
N,6-Dimethylbenzamide: Does not contain the iodine atom.
Uniqueness
This compound is unique due to the presence of both iodine and methyl groups, which confer distinct chemical properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the methyl groups influence its steric and electronic properties. This combination makes this compound a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10INO |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-iodo-N,6-dimethylbenzamide |
InChI |
InChI=1S/C9H10INO/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
NDHTWRFCYOAWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C(=O)NC |
Origin of Product |
United States |
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